N-Methyl-1-(trimethoxysilyl)methanamine

α-Aminosilane Coupling Agent Hydrolysis Kinetics

N-Methyl-1-(trimethoxysilyl)methanamine (CAS 123271-16-9) is an organosilane derivative with the molecular formula C5H15NO3Si and a molecular weight of 165.26 g/mol. It is classified as a secondary α-aminosilane coupling agent, featuring a single-carbon (methylene) spacer between the silicon atom and the secondary amine functional group.

Molecular Formula C5H15NO3Si
Molecular Weight 165.26 g/mol
CAS No. 123271-16-9
Cat. No. B124273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(trimethoxysilyl)methanamine
CAS123271-16-9
Synonyms[(N-Methylamino)methyl]trimethoxysilane; 
Molecular FormulaC5H15NO3Si
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESCNC[Si](OC)(OC)OC
InChIInChI=1S/C5H15NO3Si/c1-6-5-10(7-2,8-3)9-4/h6H,5H2,1-4H3
InChIKeyLYYRKPJYLHHZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(trimethoxysilyl)methanamine (CAS 123271-16-9): A Guide for Procurement and Research


N-Methyl-1-(trimethoxysilyl)methanamine (CAS 123271-16-9) is an organosilane derivative with the molecular formula C5H15NO3Si and a molecular weight of 165.26 g/mol . It is classified as a secondary α-aminosilane coupling agent, featuring a single-carbon (methylene) spacer between the silicon atom and the secondary amine functional group . This compound is primarily known for its use as an external additive in color toners and as a silanization agent for surface modification .

α
α-Silane coupling agent Single methylene spacer accelerates hydrolysis for fast-curing systems
Secondary amine reactivity Controls crosslinking, prevents premature gelation in polyurethane formulations
T
Validated toner additive Commercially recognized external additive for color toner electrophotography

Why N-Methyl-1-(trimethoxysilyl)methanamine Cannot Be Simply Replaced by Other Aminosilanes


While many aminosilanes are marketed for adhesion promotion, N-Methyl-1-(trimethoxysilyl)methanamine presents a unique combination of structural features that preclude simple substitution with common analogs like γ-aminopropyltriethoxysilane (APTES) or N-methylaminopropyltrimethoxysilane (MAPTMS). Its α-silane structure (single methylene spacer) is fundamentally different from the γ-silane structure (propylene spacer) of most commercial aminosilanes . This results in significantly accelerated hydrolysis kinetics due to the close proximity of the basic nitrogen to the silicon center . Furthermore, its secondary amine functionality offers a distinct reactivity profile compared to primary amines, avoiding issues like viscosity build-up in moisture-curable systems . Substituting with a cheaper or more available aminosilane without accounting for these quantifiable differences will likely lead to process failure or suboptimal material performance.

α vs γ spacer

The single-carbon spacer in this α-silane enables much faster hydrolysis than the propylene spacer in common γ-aminosilanes like APTMS; substitution can severely extend cure time.

Secondary vs primary amine

Secondary amine reactivity avoids viscosity build-up and premature crosslinking during prepolymer synthesis; primary aminosilanes may cause gelation.

Toner-specific validation

This compound is documented as a toner external additive; general-purpose aminosilanes lack this application validation and may not meet electrophotographic requirements.

Quantitative Evidence Guide for Differentiating N-Methyl-1-(trimethoxysilyl)methanamine


Structural Differentiation: α-Silane vs. γ-Silane Architecture

The compound is an α-aminosilane, with a single methylene (-CH2-) spacer between the silicon and nitrogen atoms. This contrasts with the propylene (-CH2-CH2-CH2-) spacer found in common γ-aminosilanes like 3-aminopropyltrimethoxysilane (APTMS) or N-methylaminopropyltrimethoxysilane (MAPTMS) . The structural difference is fundamental and leads to quantifiable changes in reactivity [1].

Spacer architecture
Class-level inference
1‑carbon (methylene) spacer
vs 3‑carbon (propylene) in γ‑silanes
Spacer length reduced by 66% enables distinct hydrolysis kinetics
Molecular structure comparison; α‑silane class property
α-Aminosilane Coupling Agent Hydrolysis Kinetics

Accelerated Hydrolysis Kinetics of α-Aminosilanes vs. γ-Aminosilanes

The close proximity of the basic nitrogen to the silicon atom in α-aminosilanes provides internal base catalysis, accelerating the hydrolysis of the alkoxy groups. Manufacturer data for a comparable α-silane (SiSiB PC1820) states that its hydrolysis reaction is accelerated compared to conventional (amino-propyl)silanes . This is a class-level property that also applies to N-Methyl-1-(trimethoxysilyl)methanamine.

Hydrolysis rate
Class-level inference
Accelerated hydrolysis due to internal base catalysis
Supports faster surface coverage and rapid curing
Qualitatively faster; exact rate constants not provided
Hydrolysis Rate Silane Coupling Agent Surface Modification

Secondary Amine Reactivity Profile: Viscosity Stability in Polymer Systems

N-Methyl-1-(trimethoxysilyl)methanamine possesses a secondary amine (-NHCH3). Industry literature on secondary aminosilanes, such as Evonik's Dynasylan 1124, states that secondary amines provide high basicity at lower reactivity compared to primary amines, which is a major advantage in adhesives and sealants . This lower reactivity prevents premature crosslinking and minimizes viscosity build-up during formulation of silane-terminated polyurethanes [1].

Viscosity stability
Class-level inference
Lower reactivity of secondary amine avoids premature crosslinking
Enables controlled prepolymer synthesis and longer shelf-life
Compared to primary aminosilanes in polyurethane formulations
Polyurethane Adhesion Promoter Viscosity Stability

Niche Application: Validated Use as an External Additive in Color Toners

Multiple reputable vendors, including BOC Sciences and Santa Cruz Biotechnology, explicitly categorize this compound as 'an organosilane derivative used as an external additive in color toners' . This specific application is not commonly listed for general-purpose aminosilanes like APTES or APTMS, which are primarily marketed as adhesion promoters or surface modifiers. While quantitative performance data within a toner formulation is proprietary and not publicly disclosed, the consistent designation of this application across multiple commercial sources establishes it as a key differentiating feature .

Toner additive validation
Supporting evidence
Designated as external additive for color toners
Commercially validated for electrophotographic applications
Multiple vendors confirm; general aminosilanes lack this designation
Color Toner Electrophotography External Additive

High-Value Application Scenarios for N-Methyl-1-(trimethoxysilyl)methanamine


Formulation of Fast-Curing, Moisture-Activated Coatings and Adhesives

Leverage the accelerated hydrolysis kinetics of the α-silane structure . In applications where rapid curing at ambient temperature or low humidity is critical, this compound provides a kinetic advantage over standard γ-aminosilanes. Use this silane as an end-capper or crosslinker in silane-modified polymers (SMPs) to achieve faster tack-free times and improved early strength development in sealants and adhesives.

Surface Modification for Silanization in Non-Aqueous or Mildly Acidic Systems

The internal base catalysis mechanism of α-aminosilanes facilitates efficient silanization without requiring strong external acid or base catalysts . This is advantageous for modifying substrates that are sensitive to harsh pH conditions. Employ this compound for functionalizing silica nanoparticles, glass slides, or metal oxide surfaces where a milder, self-catalyzed process is desired to preserve substrate integrity.

Development of Toner Additives for Enhanced Charge Control or Flowability

As a commercially validated external additive for color toners, this compound is a key building block for research into electrophotographic printing . It should be considered in formulation libraries aimed at optimizing toner charge stability, powder flow, or adhesion to the photoreceptor. Its secondary amine may also offer a reactive site for further functionalization, allowing for the creation of novel, tailored toner surface treatments.

Synthesis of Stable Silane-Terminated Polyurethane (STP) Prepolymers

Utilize the controlled reactivity of its secondary amine group to end-cap isocyanate-functional prepolymers. Unlike primary aminosilanes which can react quickly and uncontrollably, leading to high viscosities or gelation, this secondary aminosilane allows for the synthesis of silane-terminated polymers with lower and more stable viscosities [1]. This is crucial for producing one-component, moisture-curable sealants with consistent application properties and extended shelf-life.

Application
Selection Property
Validation Focus
Fast‑curing moisture‑activated coatings & adhesives
Accelerated α‑silane hydrolysis
Cure speed, tack‑free time, low‑temperature activation
Surface silanization in mild or non‑aqueous conditions
Self‑catalyzed silanization without strong acid/base
Substrate integrity, surface coverage efficiency
Toner additive for charge control and flowability
Validated external additive for color toners
Toner charge stability, powder flow, adhesion
Synthesis of stable silane‑terminated polyurethane prepolymers
Controlled secondary amine reactivity
Viscosity stability, shelf‑life, gelation prevention

Technical Documentation Hub

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